molecular formula C15H17N4O6P B13768522 Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]- CAS No. 61470-70-0

Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-

Cat. No.: B13768522
CAS No.: 61470-70-0
M. Wt: 380.29 g/mol
InChI Key: LGBJQFMEYYVAHH-UHFFFAOYSA-N
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Description

Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]- is a complex organophosphorus compound It is characterized by the presence of a phosphonic acid group, which is known for its versatility in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]- typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce different reduced forms of the compound .

Mechanism of Action

The mechanism of action of phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]- involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and other molecules, influencing various biochemical processes. This interaction can lead to the modulation of enzyme activity, inhibition of specific pathways, or alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]- is unique due to its complex structure, which combines a phosphonic acid group with a pyridine derivative.

Properties

CAS No.

61470-70-0

Molecular Formula

C15H17N4O6P

Molecular Weight

380.29 g/mol

IUPAC Name

[3-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]phenyl]phosphonic acid

InChI

InChI=1S/C15H17N4O6P/c1-3-19-14(21)11(13(16)20)8(2)12(15(19)22)18-17-9-5-4-6-10(7-9)26(23,24)25/h4-7,21H,3H2,1-2H3,(H2,16,20)(H2,23,24,25)

InChI Key

LGBJQFMEYYVAHH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=CC(=CC=C2)P(=O)(O)O)C)C(=O)N)O

Origin of Product

United States

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